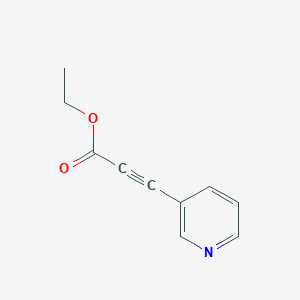
Ethyl 3-(3-Pyridyl)propiolate
描述
Ethyl 3-(3-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a colorless to tan liquid that is commonly used in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring attached to a propiolate ester, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Pyridyl)propiolate can be synthesized through the esterification of 3-(3-pyridyl)propiolic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Ethyl 3-(3-Pyridyl)propiolate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: It can participate in dipolar cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(3-pyridyl)propiolic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Cycloaddition: Reagents such as nitrile imines or diazo compounds are used, often in the presence of transition metal catalysts like copper or silver.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Addition: Formation of substituted pyridylpropiolates.
Cycloaddition: Formation of heterocyclic compounds such as pyrazoles.
Hydrolysis: Formation of 3-(3-pyridyl)propiolic acid and ethanol.
科学研究应用
Ethyl 3-(3-Pyridyl)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Employed in the modification and characterization of thiols in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of Ethyl 3-(3-Pyridyl)propiolate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The pyridine ring and the propiolate ester provide sites for nucleophilic attack and cycloaddition, respectively. These reactions enable the compound to form various derivatives and heterocyclic structures, which can interact with biological targets and pathways.
相似化合物的比较
Ethyl 3-(3-Pyridyl)propiolate can be compared with similar compounds such as Ethyl propiolate and 3-(3-Pyridyl)propiolic acid:
Ethyl propiolate: Similar in structure but lacks the pyridine ring. It is commonly used in dipolar cycloaddition reactions and as a derivatizing agent for thiols.
3-(3-Pyridyl)propiolic acid: The acid form of this compound. It is used in similar reactions but requires esterification to form the ethyl ester.
This compound is unique due to the presence of both the pyridine ring and the propiolate ester, which provide distinct reactivity and versatility in various chemical reactions.
属性
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGBVGBVULUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382719 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-03-6 | |
| Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















